molecular formula C15H23NO3S B13972464 2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate

2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate

Cat. No.: B13972464
M. Wt: 297.4 g/mol
InChI Key: RTAULRCETRSRQQ-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylpiperidine with ethyl methanesulfonate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic, anesthetic, or psychoactive properties .

Comparison with Similar Compounds

2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)ethyl methanesulfonate

InChI

InChI=1S/C15H23NO3S/c1-20(17,18)19-11-9-15-8-5-10-16(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3

InChI Key

RTAULRCETRSRQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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